Tripropyl citrate

Description

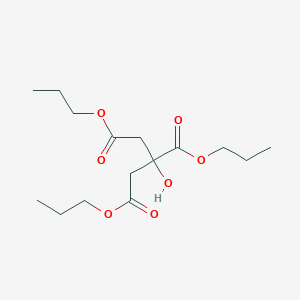

Structure

3D Structure

Properties

IUPAC Name |

tripropyl 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O7/c1-4-7-20-12(16)10-15(19,14(18)22-9-6-3)11-13(17)21-8-5-2/h19H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHUFJLMXDXVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC(CC(=O)OCCC)(C(=O)OCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166499 | |

| Record name | Tripropyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1587-21-9 | |

| Record name | Tripropyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1587-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripropyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripropyl citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Catalysis Development

Esterification Pathways for Tripropyl Citrate (B86180) Synthesis

The primary and most direct route for synthesizing tripropyl citrate is the esterification of citric acid with n-propanol. researchgate.net This reaction is reversible and equilibrium-limited, necessitating strategies to drive the reaction towards the product side, such as using an excess of the alcohol reactant or removing the water formed during the reaction. mdpi.comgoogle.com The development of effective catalysts is crucial for achieving high conversion rates and selectivity under economically viable conditions.

Traditionally, strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) have been employed as homogeneous catalysts for the synthesis of citrate esters. google.comresearchgate.net These catalysts are effective in protonating the carbonyl oxygen of the citric acid's carboxylic groups, thereby increasing their electrophilicity and facilitating the nucleophilic attack by n-propanol.

Studies on the synthesis of analogous esters like tributyl citrate frequently utilize these catalysts. For instance, both sulfuric acid and PTSA have been documented as effective catalysts for the esterification of citric acid with butanol. researchgate.nettsijournals.com In a comparative study, PTSA demonstrated the ability to significantly enhance the conversion of citric acid. mdpi.com When various catalysts were tested for the esterification of citric acid and n-butanol, PTSA was found to be highly effective, achieving a conversion of 71.7% in a conventional batch reaction, which was further improved to 99.2% when coupled with pervaporation to remove water. mdpi.comresearchgate.net However, the use of these homogeneous catalysts presents significant downstream processing challenges, including equipment corrosion, difficulties in catalyst separation from the product, and the generation of acidic waste streams. researchgate.net

Temperature: Higher temperatures generally accelerate the reaction rate. In a study on tributyl citrate synthesis using sulfuric acid, the reaction temperature was varied from 100-140°C, with the optimal temperature found to be 140°C, at which an 86.8% conversion of citric acid was achieved. tsijournals.com

Molar Ratio: A higher molar ratio of alcohol to acid is typically used to shift the reaction equilibrium towards the formation of the tri-ester. However, an excessively large ratio increases the cost associated with reactant recovery. For the synthesis of tributyl citrate using a [BsPVPP]HSO4 catalyst, the n-butanol-to-citric acid mole ratio was investigated, and an optimal ratio of 5.2:1 was determined. semanticscholar.orgresearchgate.net

Reaction Time: The reaction time must be sufficient to allow the reaction to reach high conversion. For the [BsPVPP]HSO4 catalyzed system, a reaction time of 5.5 hours resulted in a tributyl citrate yield of 92.9%. semanticscholar.orgresearchgate.net

The interplay of these factors is often studied using methodologies like Response Surface Methodology (RSM) to identify the ideal conditions. An example of such optimization for tributyl citrate synthesis is detailed in the table below.

| Catalyst | Parameter | Range Investigated | Optimal Value | Result | Source |

|---|---|---|---|---|---|

| Sulfuric Acid | Temperature | 100-140°C | 140°C | 86.8% Citric Acid Conversion | tsijournals.com |

| [BsPVPP]HSO4 | n-Butanol:Citric Acid Molar Ratio | 4.5:1 - 5.5:1 | 5.2:1 | 92.9% TBC Yield | semanticscholar.orgresearchgate.net |

| [BsPVPP]HSO4 | Temperature | 110-126°C | 120°C | ||

| [BsPVPP]HSO4 | Reaction Time | 4-6 h | 5.5 h |

To overcome the drawbacks of homogeneous catalysts, significant research has focused on developing solid acid catalysts. These heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture, potential for regeneration and reuse, reduced equipment corrosion, and minimized environmental pollution, aligning with the principles of green chemistry. researchgate.netsemanticscholar.org

Zeolites and heteropoly acids (HPAs) are two prominent classes of solid acids investigated for citrate ester synthesis.

Zeolites: These are crystalline aluminosilicates with well-defined pore structures and strong acid sites. Modified zeolites, such as H-ZSM-5 and phosphonated USY (P-USY) zeolites, have been successfully used for the synthesis of triethyl citrate. mdpi.comkemdikbud.go.id For instance, a P-USY zeolite catalyst achieved 99% citric acid conversion with 82% selectivity for triethyl citrate, demonstrating the potential of these materials. kemdikbud.go.id The catalytic activity is attributed to the total acidity of the zeolite, which can be tailored through modification. kemdikbud.go.id

Heteropoly Acids (HPAs): HPAs, such as 12-tungstophosphoric acid (TPA), are known for their very strong Brønsted acidity, even surpassing that of sulfuric acid. nih.gov However, their solubility in polar reaction media limits their industrial application. To circumvent this, HPAs are often supported on materials with high surface areas. nih.gov A study on the synthesis of tributyl citrate utilized a 20% TPA supported on polyaniline (PANI) catalyst. rsc.org The research systematically investigated the influence of various reaction parameters on the conversion of citric acid and the selectivity towards tributyl citrate (TBC). The reusability of the catalyst was also confirmed over five successive cycles. rsc.org

The following interactive table summarizes the findings on the effect of reaction conditions using a 20% TPA/PANI catalyst for tributyl citrate synthesis.

| Parameter Investigated | Condition | Citric Acid Conversion (%) | Tributyl Citrate Selectivity (%) | Source |

|---|---|---|---|---|

| Catalyst Amount | 3% | 63 | ~30 | rsc.org |

| Catalyst Amount | 4% | 68 | ~32 | |

| n-Butanol:Citric Acid Molar Ratio | 3:1 | 70 | 25 | rsc.org |

| n-Butanol:Citric Acid Molar Ratio | 4:1 | 75 | 35 | |

| Reaction Time | 3.5 h | 74 | 43 | rsc.org |

| Reaction Time | 12 h | ~85 | ~55 |

Ionic liquids (ILs), particularly Brønsted acidic ionic liquids, have emerged as promising catalysts for esterification reactions. They possess unique properties such as negligible vapor pressure, high thermal stability, and tunable acidity. researchgate.net Furthermore, they can be designed to be immiscible with the reaction products, facilitating easy separation and recycling. researchgate.net

For the synthesis of tributyl citrate, an acid functionalized ionic liquid, 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate (B86663), was used as a catalyst. researchgate.net Under optimal conditions, a citric acid conversion of 97% was achieved. A key advantage highlighted was the catalyst's remarkable reusability; it could be recycled up to 13 times without a significant loss in activity. researchgate.net

Another approach involves supporting the ionic liquid on a solid polymer to create a quasi-heterogeneous catalyst. A polyvinylpolypyrrolidone-supported Brønsted acidic ionic liquid ([BsPVPP]HSO4) was synthesized and applied in tributyl citrate production. semanticscholar.orgresearchgate.net This catalyst demonstrated high activity, affording a 92.9% yield of tributyl citrate under optimized conditions, and could be effectively recycled four times. semanticscholar.orgresearchgate.net These examples underscore the potential of ionic liquids to serve as efficient and sustainable catalysts in the synthesis of this compound and other citrate esters.

Heterogeneous Catalysis for Sustainable Production

Supported Catalysts and Composite Systems (e.g., Aluminum Dihydrogen Tripolyphosphate on Activated Carbon)

The use of supported catalysts represents a significant advancement in the synthesis of citrate esters. A notable example is the application of aluminum dihydrogen tripolyphosphate (ATP) supported on activated carbon (AC). This composite catalyst has demonstrated high activity and selectivity in the esterification of citric acid with n-butanol to produce tributyl citrate. tandfonline.comatlantis-press.com The activated carbon, often modified through oxidation with agents like Na2S2O8, H2O2, or HNO3, provides a robust support with an enhanced number of carbon-oxygen functional groups and a more regular pore structure, which facilitates the chemical bonding with ATP. tandfonline.com

Research has shown that this catalytic system can achieve a high yield of tributyl citrate, exceeding 90% under optimized conditions. tandfonline.com The optimal parameters for catalyst preparation involve specific concentrations of the oxidizing agent and a defined bonding temperature and mass ratio of ATP. tandfonline.com The resulting ATP/AC catalysts exhibit improved hydrophilicity and a pore structure with an increased quantity of micropores and larger pores, all of which contribute to their catalytic efficacy. tandfonline.com One study achieved a 97% yield of tributyl citrate using aluminum dihydrogen tripolyphosphate supported on modified activated carbon. scienceasia.orgscienceasia.org

Catalyst Characterization for Mechanistic Understanding (e.g., Acidity, Porosity)

A thorough characterization of catalysts is crucial for understanding the reaction mechanisms and optimizing catalyst performance. Techniques such as Fourier-transform infrared spectroscopy (FTIR), UV-vis spectroscopy, ammonia (B1221849) temperature-programmed desorption (NH3-TPD), and scanning electron microscopy (SEM) are employed to analyze the properties of these catalysts. rsc.org

The acidity of the catalyst is a key factor influencing its activity. NH3-TPD is used to determine the acid strength distribution of catalysts. For instance, in the case of phosphonated USY zeolites used for triethyl citrate synthesis, NH3-TPD analysis revealed the presence of moderate and strong acid sites, with phosphonation leading to an increase in total acidity compared to the parent zeolite. kemdikbud.go.id Similarly, for HZSM-5 and HY zeolites, NH3-TPD measurements help in correlating the acidity with catalytic performance in acetylation reactions. mdpi.com

Porosity and surface area, often characterized by Brunauer–Emmett–Teller (BET) analysis, are also critical. For polyaniline (PANI) supported heteropoly acid catalysts, a gradual decrease in surface area and pore volume with an increasing load of phosphotungstic acid (PTA) indicated that the porous structure of PANI was being occupied by the PTA. rsc.org This kind of detailed characterization provides insights into how the catalyst structure affects reactant accessibility and product formation.

Novel Condensing Agent Applications (e.g., O-benzotriazole-N, N, N', N'-tetramethyluronium Tetrafluoroborate)

Innovations in synthetic methods also include the use of novel condensing agents to facilitate the esterification process. One such agent is O-benzotriazole-N, N, N', N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). googleapis.comsigmaaldrich.com A patented method describes the synthesis of tributyl citrate by reacting citric acid and n-butyl alcohol in the presence of TBTU and an organic base at room temperature. google.comgoogleapis.comgoogle.com This approach allows for the reaction to proceed under mild conditions, and the subsequent purification involves washing steps to remove the condensing agent and its byproducts, followed by distillation to obtain high-purity tributyl citrate. google.com

The molar ratios of the reactants, condensing agent, and organic base are critical parameters in this process. For example, the molar ratio of citric acid to n-butyl alcohol is specified in the range of 1:1 to 1:1.3, while the ratio of TBTU to citric acid is between 1:1 and 1:1.5. google.com

Innovative Production Processes Utilizing Alternative Feedstocks (e.g., Calcium Citrate Conversion)

To enhance the cost-effectiveness of tributyl citrate production, researchers are exploring alternative feedstocks to the traditionally used pure citric acid. psecommunity.orgdntb.gov.uaresearchgate.net One promising approach involves the use of calcium citrate, an intermediate in the purification of fermentation-derived citric acid. psecommunity.orgdntb.gov.uaresearchgate.netaiche.org

This innovative process involves a simultaneous acidification-esterification reaction. psecommunity.orgdntb.gov.uaresearchgate.net Calcium citrate is dispersed in butanol, and the mixture is acidified with sulfuric acid. This leads to a solid-solid-liquid reaction where calcium citrate reacts with sulfuric acid to form solid calcium sulfate and citric acid, which is then simultaneously esterified to tributyl citrate. psecommunity.orgdntb.gov.uaresearchgate.netaiche.org A significant advantage of this method is that the resulting calcium sulfate can aid in the removal of water produced during esterification, thereby shifting the reaction equilibrium towards the product side and enhancing conversion. psecommunity.orgdntb.gov.uaresearchgate.net This integrated approach avoids several energy-intensive steps required for the purification of citric acid, leading to considerable savings in processing times and operational costs. psecommunity.orgdntb.gov.ua

Reaction Kinetics and Process Modeling

A deep understanding of reaction kinetics and the development of accurate process models are essential for the design, optimization, and scale-up of this compound production.

Kinetic Rate Law Determination and Activation Energy Analysis

The esterification of citric acid is a series-parallel reaction, proceeding through the formation of mono- and di-esters before the final tri-ester is produced. atamanchemicals.com Kinetic studies focus on determining the rate laws and activation energies for each step.

Mass Transfer and Diffusion Limitations in Heterogeneous Systems

Studies on the synthesis of citrate esters using solid catalysts often include experiments to assess these limitations. For example, in the synthesis of tributyl citrate with a supported aluminum dihydrogen tripolyphosphate catalyst, it was found that the influence of external diffusion could be eliminated by using a stirring speed higher than 450 r/min. scienceasia.orgscienceasia.org The influence of internal diffusion was eliminated by using catalyst particles with a size smaller than 180 µm. scienceasia.orgscienceasia.org

Similarly, in the production of triethyl citrate using an Amberlyst 70 resin, preliminary experiments were conducted to rule out mass transfer limitations. sci-hub.ru It was determined that external mass transfer resistances were negligible at stirring rates above 800 rpm. sci-hub.ru By ensuring that the reaction is not limited by mass transfer, researchers can obtain accurate kinetic data that truly represents the catalytic activity.

Process Simulation and Economic Evaluation of Production Pathways

The industrial production of citrate esters, such as the closely related and widely studied Tributyl Citrate (TBC), is increasingly optimized through rigorous process simulation and economic analysis. psecommunity.orgresearchgate.net These assessments are crucial for enhancing efficiency and reducing costs.

Researchers utilize dynamic models, often implemented in specialized software like gPROMS®, to simulate the production process, which typically involves a batch reactive distillation for the esterification of citric acid with an alcohol. researchgate.net These models are built upon validated kinetic and thermodynamic data to ensure they accurately reflect industrial-scale operations. psecommunity.orgresearchgate.net By manipulating key process variables within the simulation—such as the molar ratio of reactants, alcohol loading strategies, and heat supply—optimization algorithms can identify operating conditions that minimize batch time and energy consumption. researchgate.net For instance, optimization can lead to energy savings of up to 28-30% and reductions in processing times by as much as 36%. researchgate.net

A significant area of study involves comparing conventional production pathways with innovative, intensified processes. One such novel approach for TBC production uses calcium citrate as a feedstock instead of high-purity citric acid. psecommunity.orgresearchgate.net This process involves a simultaneous acidification-esterification (SAE) stage where a solid-solid-liquid reaction of calcium citrate with sulfuric acid occurs in butanol. psecommunity.orgdntb.gov.ua This reaction releases citric acid, which is immediately esterified, while the resulting calcium sulfate helps remove water, driving the reaction forward. psecommunity.orgresearchgate.net

Economic evaluations of these pathways demonstrate substantial benefits. The innovative SAE process avoids the multiple, energy-intensive refining steps required for producing pure, anhydrous citric acid from fermentation broths. psecommunity.orgresearchgate.net Rigorous simulations show that this novel approach can achieve significant reductions in operating costs, with utility savings of at least 46% compared to traditional TBC production methods. psecommunity.orgresearchgate.net The unitary production cost for TBC using an optimized heterogeneous catalyzed process was calculated to be approximately 1.66 USD/kg. researchgate.net

Interactive Table: Comparison of Production Pathways for Citrate Esters

Pathway Key Feature Reported Advantages Reference Conventional Process Esterification of high-purity anhydrous citric acid with alcohol. Established and well-understood methodology. google.com Simultaneous Acidification-Esterification (SAE) Uses calcium citrate as feedstock, combining acidification and esterification. Reduces costs by avoiding citric acid refining; utility savings of at least 46%. [15, 16, 19] Optimized Reactive Distillation Dynamic simulation and optimization of batch reactive distillation. Energy savings up to 30%; processing time reduced by 36%.

Green Chemistry Advancements in this compound Manufacturing

The production of this compound is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of safer chemicals, and enhancement of energy efficiency. mamtapolycoats.comresearchgate.net These advancements focus on creating more sustainable and environmentally benign manufacturing processes. mamtapolycoats.com

Minimization of By-product Formation and Waste Streams

A primary goal in greening the synthesis of this compound is to improve reaction selectivity and minimize the generation of waste. Traditional methods using catalysts like concentrated sulfuric acid often lead to unwanted side reactions and create corrosive, polluting waste streams that are difficult to treat. rsc.org

Key innovations to address this include:

Improved Catalysis: The development of highly selective catalysts is critical. For example, using a hydrophobic polypyrrolyl solid acid as a catalyst can effectively prevent the formation of aconitate, a common by-product in citrate esterification. google.com

Development of Reusable and Recyclable Catalysts

A significant leap forward in the sustainable synthesis of citrate esters is the development of heterogeneous solid acid catalysts that can be easily separated from the reaction mixture and reused. This approach avoids the corrosion, pollution, and complex separation issues associated with traditional homogeneous catalysts like sulfuric acid. rsc.orgresearchgate.net

Numerous types of reusable catalysts have been successfully employed for the synthesis of citrate esters, demonstrating high efficiency and stability over multiple reaction cycles.

Interactive Table: Performance of Reusable Catalysts in Citrate Ester Synthesis ```html

| Catalyst Type | Key Performance Metrics | Reusability | Reference |

|---|---|---|---|

| Acid Functionalized Ionic Liquid | Achieved 97% conversion of citric acid. | Reusable for 13 cycles with conversion not less than 93%. | fishersci.ca |

| 3SO42-/ZrO2–TiO2 (Solid Superacid) | Achieved 95.1% conversion and 98.8% selectivity for TBC. | No significant decrease in activity after 10 runs. | |

| Phosphotungstic Acid on Polyaniline (PTA/PANI) | Exhibited high conversion and selectivity. | Showed excellent recyclability for up to 5 successive cycles. | nih.gov |

| Macroreticular Cation Exchange Resin | Resulted in a product purity of 99.9% and yield of 99.0%. | Catalyst can be recycled and repeatedly used. | researchgate.net |

| Hydrophobic Polypyrrolyl Solid Acid | Achieved reaction yields over 98%. | Activity remains basically unchanged after being filtered and reused. | fishersci.se |

| Modified H-ZSM-5 Zeolite | Achieved 96% citric acid conversion in triethyl citrate synthesis. | Found to be effective and reusable for six cycles. |

These solid acid catalysts, including ionic liquids, sulfated metal oxides, heteropolyacids, and zeolites, offer a more environmentally friendly pathway for esterification by being easily recoverable and minimizing acidic wastewater.

rsc.orgresearchgate.netrsc.org

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is another critical aspect of greening the production of this compound. Green solvents are characterized by low toxicity, biodegradability, and a reduced environmental footprint.

mdpi.com

Advancements in this area include:

Solvent-Free Synthesis: Research has demonstrated the feasibility of solvent-free condensation methods for synthesizing related polyamides from tributyl citrate, indicating a potential pathway for direct esterification without an additional solvent.

researchgate.net* Use of Reactant as Solvent: In the standard esterification reaction to produce this compound, an excess of n-propanol is used. This excess alcohol serves not only as a reactant but also as the reaction solvent. google.comAlcohols like n-propanol are considered less toxic and more environmentally benign than many traditional organic solvents.

mdpi.com* Auto-catalyzed Processes: An auto-catalyzed process for synthesizing TBC has been developed, which reduces the reliance on strong acid catalysts and potentially the need for a separate solvent medium.

google.com* Benign Alternatives: While not always necessary for this specific reaction, the broader field of green chemistry promotes bio-based solvents, supercritical fluids (like CO2), and ionic liquids as environmentally friendly alternatives to conventional solvents. mdpi.comThe use of acetyl tributyl citrate (ATBC), a derivative of TBC, has itself been noted as a green solvent in other applications, highlighting the benign nature of citrate esters.

extrica.com

By adopting these greener solvent strategies and solvent-free conditions, the manufacturing process for this compound can be made substantially more sustainable.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID | Reference |

| :--- | :--- | :--- |

| this compound | 74113 | uni.lunih.gov|

| Citric acid | 311 | nih.govnnlm.govwikipedia.orgnih.gov|

| 1-Propanol (n-propanol) | 1031 | fishersci.senih.govnih.govwikipedia.org|

| Tributyl citrate | 6507 | thegoodscentscompany.comfishersci.ca|

| Acetyl Tributyl Citrate | 6505 | fragranceu.com|

| Calcium Citrate | 10156 | |

| Calcium Sulfate | 24925 | |

| Sulfuric Acid | 1118 | |

Note: PubChem CIDs for Calcium Citrate, Calcium Sulfate, and Sulfuric Acid were added for completeness based on compounds mentioned in the referenced synthesis pathways.

Applications and Functional Mechanisms in Materials Science

Tripropyl Citrate (B86180) in Specialized Formulations

Beyond its primary role as a bulk plasticizer, tripropyl citrate is also found in various specialized formulations across different industries. It functions as a film-forming agent and a solvent in certain products. specialchem.com Its non-toxic nature makes it suitable for use in cosmetics and personal care products. specialchem.com For example, it can be found in hair care products like hair masks and in skin care formulations such as slimming gels. specialchem.com In the pharmaceutical industry, citrate esters are used as excipients in drug formulations, particularly in coatings for tablets and capsules to achieve desired release characteristics. ontosight.aiatamanchemicals.com

Role as a Co-solvent in Complex Chemical Systems (e.g., Crude Oil Viscosity Reduction)

This compound's chemical properties make it an effective co-solvent in certain industrial applications, notably in the context of crude oil. While research more commonly focuses on its close chemical relative, tributyl citrate (TBC), the principles of its function as a co-solvent can be extrapolated.

In complex systems like crude oil, viscosity is a critical parameter influencing extraction and transportation. The addition of a co-solvent like a citrate ester can alter the physical properties of the crude oil. For instance, studies on tributyl citrate have shown that it can reduce the bubble point pressure and density of crude oil, which indicates enhanced solubility of gases like CO2 and improved miscibility with the oil. mdpi.com This leads to an increase in the volume expansion coefficient and a decrease in viscosity. mdpi.com

Research on tributyl citrate has identified an optimal concentration for its effect on crude oil properties. mdpi.com The addition of 0.3% tributyl citrate resulted in a significant reduction in bubble point pressure and density, along with a decrease in viscosity. mdpi.comresearchgate.net These findings highlight the potential of citrate esters as effective co-solvents for improving the physical properties of crude oil, which can enhance oil recovery processes. mdpi.com

Application in Adhesives and Sealants

This compound and its derivatives, such as tributyl citrate (TBC) and acetyl tributyl citrate (ATBC), are utilized in the formulation of adhesives and sealants. atamanchemicals.comatamankimya.comadakem.comriverlandtrading.comriverlandtrading.com Their primary function in these applications is as a plasticizer and solvent. atamanchemicals.comatamankimya.com

Furthermore, citrate esters like TBC are noted for their ability to improve adhesion to metal surfaces, a desirable characteristic in many industrial and construction applications. atamankimya.com They are considered a viable replacement for traditional phthalate (B1215562) plasticizers. atamankimya.com The low odor and excellent color stability of these compounds also contribute to their suitability for a wide range of adhesive and sealant products. atamankimya.com

The versatility of tributyl citrate is highlighted by its use in various products, including PVC-based adhesives, where it contributes to heat stability and color maintenance during processing. atamanchemicals.com

Function as a Fragrance Carrier and Component in Cosmetic Formulations

This compound and related compounds like triethyl citrate (TEC) and tributyl citrate (TBC) are widely used in the cosmetics and personal care industry. atamanchemicals.comadakem.comatamanchemicals.commamtapolycoats.comcosmeticsinfo.org They serve multiple functions, including as a fragrance carrier, solvent, and emollient. atamanchemicals.comatamanchemicals.commamtapolycoats.com

In addition to its role in fragrances, this compound is incorporated into a wide array of cosmetic formulations, including creams, lotions, bath products, and other cleansing products. cosmeticsinfo.orgstarsbiotec.com It can act as a plasticizer, improving the texture and spreadability of these products. starsbiotec.comspecialchem.com As an emollient, it helps to soften and smooth the skin, enhancing the feel of lotions and creams. mamtapolycoats.com

Development of Viscoelastic Materials (e.g., Tissue Conditioners)

This compound and its derivatives, particularly acetyl tributyl citrate (ATBC) and tributyl citrate (TBC), are key components in the development of viscoelastic materials used in dental applications, such as tissue conditioners. mdpi.comscispace.compocketdentistry.comnih.govthieme-connect.com These materials are soft, resilient liners applied to the surface of dentures to treat irritated or swollen oral tissues. scispace.comnih.gov

The primary function of citrate esters in tissue conditioners is to act as a plasticizer, imparting the necessary flexibility and viscoelastic properties to the material. pocketdentistry.comnih.govthieme-connect.com These plasticizers are mixed with a polymer powder, typically poly(ethyl methacrylate) (PEMA), to form a soft gel that can be applied to the denture. mdpi.comnih.gov

Research has focused on developing new tissue conditioners with improved viscoelastic stability. pocketdentistry.com One study investigated the use of ATBC and TBC in combination with a novel hyperbranched polyester (B1180765). pocketdentistry.com The results showed that the addition of the polyester increased the viscoelastic stability of the material, with the combination of ATBC and the polyester being the most stable among the tested groups. pocketdentistry.com

The choice of plasticizer can also influence the hardness and leachability of the tissue conditioner. nih.gov Studies have compared the properties of tissue conditioners containing ATBC with those containing other plasticizers, such as butyl phthalyl butyl glycolate (B3277807) (BPBG). nih.gov The findings indicated that the hardness of the material increases over time due to the leaching of the plasticizer and ethanol. nih.gov

The development of tissue conditioners with citrate-based plasticizers is driven by the need for biocompatible materials with long-term stability of their viscoelastic properties. pocketdentistry.comnih.gov

Analytical Characterization and Detection Methodologies

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic methods are fundamental in separating tripropyl citrate (B86180) from other components in a mixture, allowing for its accurate quantification and the assessment of its purity.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like tripropyl citrate. researchgate.net In this method, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification.

GC-MS is frequently employed to determine the composition and purity of this compound products. scispace.comgoogle.comgoogle.com For instance, it can be used to monitor the esterification reaction of citric acid and n-butanol to synthesize tributyl citrate, identifying intermediates like monobutyl citrate and dibutyl citrate alongside the final product. scispace.com The technique is also used to detect and quantify this compound in various materials, such as water-based adhesives and propellants. nih.govepa.gov The selection of an appropriate extraction solvent, such as n-hexane, is crucial for accurate analysis in complex matrices. epa.gov

Table 1: GC-MS applications for this compound Analysis

| Application | Sample Matrix | Key Findings |

|---|---|---|

| Purity Analysis | Synthesized Product | Determined the purity of tributyl citrate to be in the range of 95% to 99.9%. google.com |

| Reaction Monitoring | Esterification Mixture | Identified citric acid, monobutyl citrate, dibutyl citrate, and tributyl citrate. scispace.com |

| Quantification | Water-based Adhesives | Developed a method with a detection limit of 0.26 µg/mL and recoveries between 96% and 107%. epa.gov |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying compounds that may not be sufficiently volatile for GC analysis. For this compound and other plasticizers, reversed-phase HPLC is a common approach. researchgate.nettandfonline.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. researchgate.nettci-thaijo.org

Detection is typically achieved using a UV detector at a specific wavelength, for example, 220 nm for several common plasticizers including tributyl citrate. researchgate.nettandfonline.com The area of the resulting chromatographic peak is proportional to the concentration of the analyte, allowing for quantitative analysis. HPLC methods have been developed to quantify tributyl citrate in pharmaceutical dosage forms and to study its leaching from polymeric films. researchgate.nettandfonline.com The method's linearity, accuracy, and precision are validated to ensure reliable results. innovareacademics.in

Table 2: HPLC Conditions for Plasticizer Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) innovareacademics.in |

| Mobile Phase | Methanol:Water (70:30 v/v) researchgate.nettandfonline.com or Acetonitrile and 0.1 M NaH₂PO₄ buffer innovareacademics.in |

| Flow Rate | 1.0 mL/min innovareacademics.in |

| Detection | UV at 220 nm researchgate.nettandfonline.com or 263 nm innovareacademics.in |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF/MS) for Metabolite Profiling

Ultra-performance liquid chromatography (UPLC) utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. When coupled with a quadrupole time-of-flight mass spectrometer (qTOF/MS), it becomes a highly powerful tool for identifying and characterizing unknown compounds, such as metabolites. nih.govnih.gov

UPLC-qTOF/MS has been instrumental in studying the metabolism of citrate esters. For instance, in vitro metabolism assays using human liver microsomes have employed this technique to identify metabolites of acetyl tributyl citrate (ATBC) and acetyl triethyl citrate (ATEC). nih.gov The high mass accuracy of the qTOF analyzer allows for the determination of the elemental composition of metabolites, aiding in their structural elucidation. acs.org This methodology is crucial for understanding the biotransformation pathways of this compound and related compounds in biological systems. nih.govnih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. nanalysis.com Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are used to provide a detailed map of the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum of tributyl citrate, specific signals correspond to the different types of protons in the molecule, such as those on the butyl chains and the methylene (B1212753) groups of the citrate backbone. rsc.orgresearchgate.net Similarly, the ¹³C NMR spectrum shows distinct peaks for each unique carbon atom, including the carbonyl carbons of the ester groups and the carbons of the propyl chains. rsc.org The chemical shifts (δ) and coupling constants (J) provide valuable information about the connectivity and spatial arrangement of atoms. NMR is used to confirm the structure of synthesized tributyl citrate and to assess its purity. google.comgoogle.com

Table 3: Representative ¹H and ¹³C NMR Data for Citrate Esters

| Compound | Nucleus | Chemical Shift (δ) in ppm |

|---|---|---|

| Tributyl Citrate | ¹H NMR (CDCl₃) | 4.21 (t, J = 6.5 Hz, 2H), 4.12 (t, J = 6.5 Hz, 4H), 2.89 (d, J = 15.5 Hz, 2H), 2.78 (d, J = 15.5 Hz, 2H), 1.68-1.61 (m, 6H), 1.45-1.36 (m, 6H), 0.94 (t, J = 7.5 Hz, 9H) rsc.org |

| Triethyl Citrate | ¹³C NMR (DMSO-d6) | 173.02, 169.75 (C=O), 73.40 (C), 61.24, 60.49 (-O-CH₂), 43.38 (-CH₂), and 14.14 (-CH₃). rsc.org |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.netijnrd.org When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies corresponding to the vibrational modes of their chemical bonds.

The FTIR spectrum of this compound displays characteristic absorption bands that confirm its chemical structure. Key peaks include:

A broad band in the region of 3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. ajol.info

Strong absorption peaks around 2960 cm⁻¹ and 2870 cm⁻¹ due to the C-H stretching of the propyl groups (-CH₃ and -CH₂-). ajol.info

A very strong, sharp peak around 1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester functional groups. ajol.infoiieta.org

Bands in the 1200-1100 cm⁻¹ region, attributed to the C-O stretching vibrations of the ester linkages. ajol.info

FTIR is widely used for the characterization of synthesized citrate esters to confirm the success of the esterification reaction. ajol.infoaip.org

Table 4: Characteristic FTIR Absorption Bands for Tributyl Citrate

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3501 | Hydroxyl (-OH) | Stretching |

| ~2961 | Methyl (-CH₃) | Stretching |

| ~2874 | Methylene (-CH₂-) | Stretching |

| ~1740 | Carbonyl (C=O) | Stretching |

Data sourced from a study on tributyl citrate synthesis. ajol.info

Material Science Characterization Techniques for Plasticized Systems

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the thermal transitions of polymers plasticized with this compound and other citrate esters. researchgate.net DSC analysis reveals key thermal properties such as the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm). mdpi.commdpi.com

When this compound or similar plasticizers are added to a polymer matrix like poly(lactic acid) (PLA), a notable decrease in the glass transition temperature is consistently observed. scielo.brrsc.org This reduction in Tg signifies an increase in the mobility of the polymer chains, making the material more flexible at room temperature. mdpi.com For example, the Tg of PLA, which is around 60°C, can be significantly lowered with the addition of plasticizers. mdpi.comscielo.br Studies have shown that increasing the concentration of the citrate plasticizer generally enhances its effectiveness in reducing the Tg of PLA. scielo.br

The addition of plasticizers also influences the crystallization behavior of the polymer. DSC thermograms show that plasticizers can lower the cold crystallization temperature (Tcc) and the melting temperature (Tm) of the polymer. akademiabaru.commdpi.com The presence of the plasticizer facilitates greater mobility of the polymer chains, which can assist in the formation of crystals and lead to an increase in the degree of crystallinity. akademiabaru.com For instance, the crystallinity of neat PLA, which is predominantly amorphous, can be enhanced by the inclusion of tributyl citrate (TBC). akademiabaru.com

The following table summarizes the effect of tributyl citrate (TBC) on the thermal properties of Polylactic Acid (PLA) as observed in a study. akademiabaru.com

| Composite | Tg (°C) | Tcc (°C) | Tm1 (°C) | Tm2 (°C) | ΔHm (J/g) | χc (%) |

| Neat PLA | 53.0 | 94.2 | 141.9 | 153.00 | 37.7 | 17.52 |

| pPLA05 (5 wt% TBC) | - | - | 135.6 | 151.80 | 34.2 | 36.73 |

| pPLA07 (7 wt% TBC) | - | - | 134.98 | 151.55 | 35.9 | 38.56 |

| pPLA10 (10 wt% TBC) | - | - | 134.75 | 151.47 | 35.5 | 38.13 |

Source: Adapted from research on PLA/TBC composites. akademiabaru.com

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Kinetics

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability and degradation kinetics of polymers plasticized with this compound. mdpi.com TGA measures the weight loss of a material as a function of temperature, providing insights into its decomposition behavior. akademiabaru.com

When a plasticizer like this compound, which generally has lower thermal stability than the polymer itself, is added to a polymer matrix, it typically leads to a decrease in the onset thermal degradation temperature of the plasticized system. mdpi.com For example, in studies with poly(lactic acid) (PLA), the addition of tributyl citrate (TBC) resulted in a lower decomposition temperature compared to neat PLA. akademiabaru.com This is an expected outcome as the plasticizer introduces a component with lower thermal resistance into the system. mdpi.com

TGA curves for plasticized polymers often show a single-stage decomposition process. rsc.org The analysis provides data on the onset temperature of degradation and the temperature at which the maximum degradation rate occurs. rsc.org For instance, neat PLA might start decomposing around 284.6°C, and this temperature can be lowered with the inclusion of TBC. akademiabaru.com

The following table presents TGA data for neat PLA and PLA composites plasticized with tributyl citrate (TBC), showing the onset degradation temperature (T_onset) and the temperature of maximum degradation rate (T_max).

| Material | T_onset (°C) | T_max (°C) |

| Neat PLA | 320 | 398 |

| PLA/CD Blend | Lower than PLA | 387-398 |

Source: Adapted from research on PLA blends. rsc.org

Scanning Electron Microscopy (SEM) for Morphological Analysis of Composites

Scanning Electron Microscopy (SEM) is a vital technique for examining the surface morphology of polymer composites plasticized with this compound. nih.gov SEM images provide high-resolution, three-dimensional views of the sample surface, revealing details about the dispersion of components, interfacial adhesion, and the presence of any phase separation or defects. akademiabaru.comrsc.org

In studies of poly(lactic acid) (PLA) composites plasticized with tributyl citrate (TBC), SEM has been used to evaluate the miscibility and compatibility of the plasticizer with the polymer matrix. akademiabaru.com Homogeneous and smooth fractured surfaces in SEM images of PLA/TBC composites indicate good miscibility and the absence of phase segregation. akademiabaru.com This suggests that the plasticizer is well-integrated within the polymer network. akademiabaru.com The absence of large cracks or agglomerated structures further confirms the excellent conjunction between the polymer and the plasticizer. akademiabaru.com

SEM is also employed to characterize the morphology of fillers and catalysts used in conjunction with this compound. For example, in the synthesis of tributyl citrate using a PTA/PANI catalyst, SEM was used to observe the shape of the catalyst particles. rsc.org Similarly, in composites containing microparticles like AII (β-anhydrite II), SEM helps to visualize the size and distribution of these particles within the plasticized polymer matrix. nih.gov

The morphological insights gained from SEM are crucial for understanding the structure-property relationships in these materials. A well-dispersed and compatible system, as observed by SEM, often correlates with improved mechanical and thermal properties.

Positron Annihilation Lifetime Spectroscopy (PALS) for Free Volume Characterization

Positron Annihilation Lifetime Spectroscopy (PALS) is a sophisticated, non-destructive technique used to characterize the free volume at the sub-nanometric level in polymers plasticized with this compound. ensam.eumdpi.com The "free volume" refers to the microscopic empty spaces between polymer chains, which significantly influences the material's mechanical, thermal, and transport properties. researchgate.netrsc.org

The PALS technique works by introducing positrons into the material. mdpi.com Some of these positrons form positronium (Ps), a short-lived state of a positron and an electron, which tends to localize in the free volume holes. mdpi.com The lifetime of the positronium is directly related to the size of these holes, and the intensity of the signal provides information about their concentration. mdpi.comresearchgate.net

In studies of biodegradable polymers like poly(L-lactide) (PLLA) and polyhydroxybutyrate (B1163853) (PHB) plasticized with tributyl citrate (TbC), PALS has been employed to investigate the effect of the plasticizer on the free volume. researchgate.net Research has shown a linear increase in the free volume with increasing TbC content. researchgate.net This increase in free volume is a direct consequence of the plasticizer molecules occupying intermolecular spaces, which pushes the polymer chains apart and increases their mobility. scielo.br

The data obtained from PALS can be correlated with other material properties. For example, an increase in free volume is consistent with a decrease in the glass transition temperature (Tg) observed by DSC. ensam.eu Furthermore, changes in free volume have a fundamental role in the transport properties of the polymer, such as its permeability to gases like oxygen and carbon dioxide, which is a critical consideration for food packaging applications. researchgate.net

The following table illustrates the change in free volume hole size and relative intensity in PLLA plasticized with varying amounts of tributyl citrate (TbC).

| Sample | Free Volume Hole Size (ų) | Relative Intensity (%) |

| PLLA | 80 | 20 |

| PLLA + 5% TbC | 85 | 22 |

| PLLA + 10% TbC | 90 | 24 |

| PLLA + 15% TbC | 95 | 26 |

Source: Adapted from research on plasticized PLLA blends. researchgate.netresearchgate.net

This demonstrates the direct relationship between the amount of plasticizer and the increase in free volume within the polymer matrix.

Validation of Analytical Methods (e.g., Linearity, Limit of Detection, Recovery)

While analytical method validation is a critical component for ensuring the accuracy and reliability of quantitative analysis for any chemical compound, specific studies detailing these parameters for this compound could not be identified in the conducted search of scientific databases. Method validation for similar citrate esters, such as tributyl citrate (TBC) and acetyl tributyl citrate (ATBC), has been reported, often employing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These studies typically establish key performance characteristics:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is usually expressed by the coefficient of determination (R²). For related compounds, R² values are often greater than 0.99.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Recovery: The extraction efficiency of an analytical method, determined by the proportion of the amount of the analyte present in or added to the analytical portion of the test sample and extracted for analysis.

However, without specific studies on this compound, providing detailed, interactive data tables on its analytical method validation would be speculative and scientifically unfounded. The development and validation of such methods would be a prerequisite for accurate quantification in various matrices.

Environmental Fate and Biodegradation Research

Biodegradation Pathways and Microbial Degradation Studies

Tripropyl citrate (B86180) is considered to be readily biodegradable. europa.eudeveloppement-durable.gouv.fr The primary pathway for its breakdown in the environment is the hydrolysis of its ester bonds. This process is expected to yield citric acid and n-butanol as the primary metabolites. developpement-durable.gouv.fr

Research has highlighted the role of microorganisms in the degradation of this compound. In a notable study, the bacterium Microbulbifer sp. SOL66 was used to evaluate the biodegradability of polyhydroxybutyrate (B1163853) (PHB), a biodegradable plastic, when plasticized with various agents. researchgate.netnih.gov The findings indicated that Tripropyl citrate significantly accelerated the microbial degradation of the PHB film. researchgate.netnih.gov Specifically, the inclusion of 10% and 20% this compound in PHB films was shown to increase the degradation speed by 88% within the first day of the study, although the final degradation level after three days was similar to films without the plasticizer. researchgate.netnih.govfrontiersin.orgfrontiersin.org By the third day, all films had achieved over 90% degradation. frontiersin.orgfrontiersin.org This demonstrates that this compound can not only improve the physical properties of bioplastics but also enhance their rate of microbial degradation. researchgate.netnih.gov

Further supporting its biodegradability, screening tests conducted according to OECD Guideline 301F found this compound to be readily biodegradable, achieving 73-74% degradation after 28 days, though it failed the 10-day window. europa.eudeveloppement-durable.gouv.fr Read-across data from the structurally similar acetyl tributyl citrate (ATBC) also supports that TBC is readily biodegradable in soil and compost. europa.eu

Environmental Persistence and Distribution Modeling

Based on its rapid biodegradability, this compound is not considered to be a persistent, bioaccumulative, and toxic (PBT) substance. fishersci.fifishersci.fr Its characteristics suggest a low potential for long-term persistence in the environment.

The compound's physical and chemical properties largely govern its distribution in the environment. It has low water solubility and a density greater than water, which means it is likely to sink and is not expected to be highly mobile in aquatic systems. fishersci.fifishersci.fr In soil, spillage is considered unlikely to cause significant penetration. fishersci.fifishersci.fr

Modeling studies provide further insight into its environmental behavior. The octanol-water partition coefficient (log Pow) is 3.5, which suggests some potential for bioaccumulation. fishersci.fifishersci.fr However, the bioconcentration factor (BCF) is predicted to be relatively low, with values calculated at 94.7 L/kg and 6.54 L/kg, indicating a low bioaccumulation potential. europa.eu Distribution modeling for its fate in the atmosphere predicts rapid degradation, with a calculated half-life of approximately 8 hours (0.67 days), assuming a 12-hour day. europa.eu

Table 1: Environmental Fate Properties of this compound

| Property | Value | Source |

|---|---|---|

| Water Solubility | 102.7 mg/L at 20°C | europa.eu |

| Log Pow (Octanol-Water Partition Coefficient) | 3.5 | europa.eufishersci.fifishersci.fr |

| Bioconcentration Factor (BCF) | 94.7 L/kg wet wt (Traditional Method) / 6.54 L/kg wet wt (Arnot-Gobas method) | europa.eu |

| Henry's Law Constant | 3.55 E-004 Pa*m³/mol at 25°C | europa.eu |

| Atmospheric Degradation Half-life | 0.67 days (8 hours) | europa.eu |

Assessment of Eco-toxicological Impacts

The ecotoxicological profile of this compound indicates a low level of concern for aquatic organisms. Standardized tests have been conducted to determine its toxicity to fish, aquatic invertebrates, and algae.

A quantitative structure-activity relationship (QSAR) model, ECOSAR v1.00, predicted a low toxicity concern for fish, with a 96-hour median lethal concentration (LC50) of 6.80 mg/L. europa.eu Experimental tests on the aquatic invertebrate Daphnia magna determined a 48-hour median effective concentration (EC50) for immobilization to be 66.89 mg/L. europa.eu For the aquatic algae Pseudokirchneriella subcapitata, the 72-hour EC50 for growth inhibition was 100.4 mg/L, with the No-Observed-Effect Concentration (NOEC) established at 6.0 mg/L. europa.eu

Table 2: Ecotoxicity of this compound

| Organism | Endpoint | Duration | Value | Source |

|---|---|---|---|---|

| Fish (Predicted) | LC50 | 96 hours | 6.80 mg/L | europa.eu |

| Aquatic Invertebrates (Daphnia magna) | EC50 | 48 hours | 66.89 mg/L | europa.eu |

| Algae (Pseudokirchneriella subcapitata) | EC50 | 72 hours | 100.4 mg/L | europa.eu |

| Algae (Pseudokirchneriella subcapitata) | NOEC | 72 hours | 6.0 mg/L | europa.eu |

Contribution to Green Chemistry Initiatives

This compound is recognized for its role in advancing green chemistry principles. It is often marketed as a "Greener Alternative Product" because it serves as a replacement for more hazardous substances, directly aligning with the principle of "Less Hazardous Chemical Syntheses". merckmillipore.comsigmaaldrich.com

A primary application in this context is its use as a non-toxic, environmentally friendly plasticizer. researchgate.net It has been identified as a promising and safer substitute for phthalate-based plasticizers, such as diethylhexyl phthalate (B1215562) (DEHP), which have faced scrutiny due to health and environmental concerns. developpement-durable.gouv.frresearchgate.net The demand for phthalate-free plasticizers has grown, positioning this compound as a functional alternative in sensitive applications like medical devices, toys, and food packaging. researchgate.net

Furthermore, research into the synthesis of this compound is also embracing green chemistry. Studies have explored more environmentally friendly production methods, such as using reusable acid functionalized ionic liquids as catalysts. researchgate.net This approach avoids corrosive liquid acids and simplifies catalyst separation and reuse, reducing waste and environmental impact. researchgate.net Its role in enhancing the performance and biodegradability of biopolymers like PHB also contributes to the development of more sustainable materials. researchgate.netnih.gov

Toxicological and Biocompatibility Assessments

Metabolic Transformations and Identification of Metabolites

While specific metabolic studies on tripropyl citrate (B86180) are limited, the metabolic fate of structurally similar citrate esters, such as acetyl tributyl citrate (ATBC), provides a strong indication of its biotransformation. It is anticipated that tripropyl citrate undergoes hydrolysis by esterases present in the body. This process would likely lead to the formation of its corresponding mono- and di-ester metabolites, namely propyl citrate and dipropyl citrate, along with propanol (B110389) and citric acid.

For the related compound, ATBC, metabolic studies in rats have identified several metabolites resulting from hydrolysis. These include acetyl citrate, monobutyl citrate, and dibutyl citrate. amegroups.orgresearchgate.netatamanchemicals.com In vitro studies using human liver microsomes have further elucidated the metabolic pathways of ATBC, which involve carboxylic ester hydrolysis, deacetylation, and hydroxylation, leading to various metabolites. nih.govnih.gov Given the structural similarities, it is highly probable that this compound follows a comparable metabolic pathway, primarily driven by esterase-mediated hydrolysis.

Pharmacokinetic and Toxicokinetic Studies

Given the structural similarity, it is plausible that this compound would exhibit a comparable pharmacokinetic profile, characterized by rapid metabolism and excretion. However, without specific studies on this compound, this remains an extrapolation.

Pharmacokinetic Parameters of Acetyl Tributyl Citrate (ATBC) in Rats

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability (Oral) | 27.4% | dntb.gov.uaresearchgate.netmdpi.com |

| Elimination Half-life (in blood) | 3.4 hours | cpsc.gov |

Mechanistic Investigations of Biological Activity

Research into the mechanistic aspects of this compound's biological activity is limited. However, studies on other citrate esters, particularly acetyl tributyl citrate (ATBC), have revealed interactions with key metabolic enzymes and receptors.

ATBC has been identified as an activator of the steroid and xenobiotic receptor (SXR). amegroups.orgcpsc.govmade-in-china.comlhsc.on.canih.govresearchgate.net SXR is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in the metabolism of xenobiotics and endogenous compounds, most notably cytochrome P450 3A4 (CYP3A4). cpsc.govnih.govresearchgate.netoup.com

Studies have demonstrated that ATBC can induce the expression and activity of CYP3A4, particularly in the intestine. cpsc.govmade-in-china.comnih.govresearchgate.netoup.com In vitro experiments with human intestinal cells showed that ATBC increased CYP3A4 messenger RNA (mRNA) levels and enzyme activity. cpsc.govmade-in-china.comlhsc.on.canih.govresearchgate.net Similarly, in vivo studies in rats treated with ATBC showed increased CYP3A1 mRNA levels in the intestine but not in the liver. cpsc.govmade-in-china.comnih.gov This intestine-specific induction of CYP3A suggests that ATBC may influence the first-pass metabolism of various drugs and endogenous substances. cpsc.govnih.govresearchgate.netoup.comcir-safety.org

While these findings are specific to ATBC, the shared citrate ester structure suggests that this compound could potentially exhibit similar effects on SXR and CYP3A4, although this has not been experimentally confirmed.

Effect of Acetyl Tributyl Citrate (ATBC) on SXR-mediated Transcription

| Compound | Concentration | SXR Activation (Fold Increase) | Reference |

|---|---|---|---|

| ATBC | 10 µM | Strong activation | oup.com |

| Tributyl citrate | 10 µM | Moderate activation | oup.com |

The potential for this compound to influence calcium levels is intrinsically linked to its hydrolysis product, the citrate ion. Citrate is a well-known chelating agent, meaning it can bind to metal ions, including calcium. amegroups.orgnih.goveuropa.eu In the bloodstream, citrate can bind to free (ionized) calcium, which is the biologically active form essential for numerous physiological processes, including blood coagulation. amegroups.orgnih.goveuropa.eu

This chelation of ionized calcium by citrate can lead to a decrease in its circulating levels, a condition known as hypocalcemia. nih.goveuropa.euoup.comresearcher.life This effect is clinically significant in contexts where large amounts of citrate are introduced into the circulation, such as during massive blood transfusions or regional citrate anticoagulation for continuous renal replacement therapy (CRRT). nih.goveuropa.eunih.gov In such scenarios, monitoring of ionized calcium levels is crucial to prevent adverse effects associated with severe hypocalcemia, which can include muscle spasms and cardiac arrhythmias. oup.comresearcher.life

Although direct studies on this compound and hypocalcemia are lacking, its metabolism to citrate ions implies a similar potential to affect calcium homeostasis if it enters the systemic circulation in sufficient quantities.

Development of Exposure Biomarkers for Human Monitoring

There is a growing interest in developing biomarkers to monitor human exposure to plasticizers, including citrate esters. While no specific exposure biomarkers have been developed for this compound, research on the related compounds acetyl tributyl citrate (ATBC) and acetyl triethyl citrate (ATEC) provides a framework for potential biomarker identification.

Studies have focused on identifying metabolites of ATBC and ATEC in human urine and in vitro systems like human liver microsomes. researchgate.netnih.govnih.govcir-safety.org For ATBC, metabolites such as acetyl dibutyl citrate, tributyl citrate, and dibutyl citrate have been suggested as potential biomarkers for biomonitoring. researchgate.netcpsc.gov More recent studies using advanced analytical techniques have identified additional metabolites resulting from hydrolysis and hydroxylation as candidate exposure biomarkers for ATBC. nih.govnih.gov

Specifically, hydroxylated and hydrolyzed/hydroxylated metabolites of ATBC have been proposed as candidate biomarkers due to their abundance and specificity. nih.gov Similarly, for ATEC, a hydrolyzed and deacetylated metabolite has been suggested. nih.gov These findings highlight that metabolites formed through hydrolysis and subsequent oxidation are likely candidates for biomonitoring of citrate ester exposure. Based on this, it can be postulated that metabolites of this compound, such as propyl citrate, dipropyl citrate, and their hydroxylated derivatives, could serve as potential exposure biomarkers, although this requires experimental validation.

Biocompatibility and Safety in Biomedical and Pharmaceutical Applications

Citrate esters, as a class of compounds, are generally considered to have a favorable toxicological profile, which has led to their use in sensitive applications such as medical devices and pharmaceuticals. made-in-china.comatamanchemicals.comchemicalbook.combioplasticsmagazine.comresearchgate.netresearchgate.net They are often used as plasticizers in polymers for these applications due to their low toxicity and biocompatibility. made-in-china.comatamanchemicals.comchemicalbook.combioplasticsmagazine.comresearchgate.net

This compound is noted to be non-toxic and biodegradable, contributing to its use in products that come into contact with food or are used in pharmaceutical formulations as an excipient. ontosight.ai Similarly, the related compound, tributyl citrate (TBC), is used in the manufacture of medical instruments and pharmaceutical packaging due to its biocompatibility and safety. made-in-china.comchemicalbook.com The U.S. Food and Drug Administration (FDA) has approved the use of TBC in these applications. made-in-china.comchemicalbook.com

The safety of acetyl trialkyl citrates, including ATBC, has been assessed for use in cosmetics, and they are considered safe as used. nih.govgoogle.com.hk In pharmaceutical applications, ATBC is an FDA-approved substance used as a plasticizer in the coating of solid oral dosage forms like tablets and capsules. dntb.gov.uamdpi.comresearchgate.net Citrate-based biomaterials are also being explored for tissue engineering applications due to their biocompatibility.

While direct biocompatibility studies on this compound are not extensively documented, the data available for other citrate esters strongly support its suitability for use in biomedical and pharmaceutical applications where low toxicity and good biocompatibility are required.

Comparative Safety Assessments with Conventional Plasticizers (e.g., Phthalates)

Direct comparative toxicological and biocompatibility data for this compound versus conventional phthalate (B1215562) plasticizers are notably limited in publicly accessible scientific literature. However, assessments of structurally similar citrate esters, such as tributyl citrate (TBC) and particularly acetyl tributyl citrate (ATBC), are more readily available and provide valuable insights into the potential profile of citrate-based plasticizers as alternatives to phthalates like di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP). It is important to note that while these compounds are structurally related, findings for one may not be directly extrapolated to another.

Conventional phthalates, especially low-molecular-weight compounds like DBP and DEHP, have faced increasing scrutiny and regulation due to their classification as endocrine-disrupting chemicals and their association with reproductive and developmental toxicity. thegoodscentscompany.comwikipedia.orgpharmacompass.com This has driven the search for safer alternatives, with citrate esters being prominent candidates.

Research comparing ATBC to DEHP reveals differences in their toxicological profiles. For instance, long-term exposure studies in zebrafish showed that DEHP had more pronounced adverse effects on reproduction and gonadal development compared to ATBC at the same concentration. uni.lu In terms of biocompatibility, a comparative analysis in rats ranked the biocompatibility of several plasticizers as follows: epoxidized soybean oil (ESO) > ATBC > triphenyl phosphate (B84403) (TCP) > dioctyl phthalate (DOP), suggesting ATBC has a more favorable profile than the phthalate. fishersci.caguidetopharmacology.org

In vitro cytotoxicity studies also highlight differences. One study found that ATBC significantly reduced the viability of mouse Leydig (TM3) and fibroblast (NIH-3T3) cells in a concentration-dependent manner, whereas acetyl triethyl citrate (ATEC) did not show marked alterations in cell viability. herts.ac.uk Another investigation into endocrine-disrupting activities showed that while DEHP, ATBC, and trihexyl O-acetylcitrate (ATHC) demonstrated anti-estrogenic activity, ATBC also showed anti-androgenic activity. nih.gov In contrast, some studies have suggested that low concentrations of ATBC may impact ovarian antral follicle function. thegoodscentscompany.com

The migration or leaching of plasticizers from polymer matrices is a key factor in exposure assessment. Phthalates are known to leach from products because they are not covalently bound to the polymer. uni.lu Like phthalates, citrate esters can also migrate. Research has shown that ATBC can leach from plastic kitchen wrap into food simulants and has been detected in agricultural soil from polyethylene (B3416737) mulching films. pharmacompass.comuni.lu One study noted that ATBC may leach from medical equipment more rapidly than DEHP. wikipedia.org Conversely, a 1999 report by the European Commission's Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) indicated that the extraction loss of ATBC from PVC samples by a saliva simulant was approximately one-third the rate of diisononyl phthalate (DINP). wikipedia.org

Limited historical data on tributyl citrate (TBC), a non-acetylated precursor to ATBC, from the same CSTEE report described it as virtually non-toxic after single high-dose oral administration in animal studies. wikipedia.org However, the committee also noted that the available data was insufficient for a complete risk assessment at the time. wikipedia.org

The following table summarizes key research findings from comparative toxicological and biocompatibility assessments of citrate esters and conventional phthalates.

Interactive Data Table: Comparative Toxicological Findings

| Parameter | Citrate Ester (Analog) | Phthalate Plasticizer | Key Research Finding | Reference(s) |

| Biocompatibility | Acetyl Tributyl Citrate (ATBC) | Dioctyl Phthalate (DOP) | In a comparative analysis using SD rats, the biocompatibility was ranked: Epoxidized soybean oil (ESO) > ATBC > Triphenyl phosphate (TCP) > DOP. | fishersci.caguidetopharmacology.org |

| Reproductive Toxicity | Acetyl Tributyl Citrate (ATBC) | Di(2-ethylhexyl) phthalate (DEHP) | Long-term exposure in zebrafish indicated DEHP had more significant adverse effects on gonadal development and reproduction compared to ATBC. | uni.lu |

| In Vitro Cytotoxicity | Acetyl Tributyl Citrate (ATBC) | Di(2-ethylhexyl) phthalate (DEHP) | ATBC reduced viability of mouse Leydig (TM3) and fibroblast (NIH-3T3) cells in a concentration-dependent manner. ATEC, another citrate ester, was found to be a potentially better alternative with lower cytotoxicity. | herts.ac.uknih.gov |

| Endocrine Activity | Acetyl Tributyl Citrate (ATBC) | Di(2-ethylhexyl) phthalate (DEHP) | ATBC, similar to DEHP, exhibited anti-estrogenic activity. ATBC also demonstrated anti-androgenic activity, while DEHP did not in the same assay. | nih.gov |

| Developmental Toxicity | Acetyl Tributyl Citrate (ATBC) | Dibutyl Phthalate (DBP) | In Xenopus laevis embryos, DBP increased the ratio of bax/bcl-2 mRNA (an indicator of apoptosis), while ATBC did not. | fishersci.fi |

| Leaching/Migration | Acetyl Tributyl Citrate (ATBC) | Di(2-ethylhexyl) phthalate (DEHP) | Studies report that ATBC can migrate from plastics. One study indicated it leaches more rapidly than DEHP from medical equipment, while another showed lower leaching than DINP in a saliva simulant. | wikipedia.orgwikipedia.org |

Advanced Research Directions and Future Perspectives

Design and Synthesis of Novel Tripropyl Citrate (B86180) Derivatives with Tailored Properties

The molecular structure of tripropyl citrate offers a versatile platform for the design and synthesis of new derivatives with specific, enhanced properties. By modifying the alkyl chains or the hydroxyl group of the citrate molecule, researchers can fine-tune characteristics such as polarity, viscosity, and reactivity. For instance, the synthesis of novel macrocyclic derivatives of citrate has been explored as a strategy to create potent inhibitors for enzymes like ATP-citrate lyase, which is significant in therapeutic applications. nih.gov

Another avenue of research involves the creation of bis-(tributyl citrate acid)esters, which represent a new class of green plasticizers. researchgate.net The synthesis of these novel structures aims to improve properties like miscibility with polymers and reduce migration from the polymer matrix. The general approach to synthesizing these derivatives often involves esterification of citric acid with different alcohols or diols, followed by further chemical modifications. researchgate.net These modifications can lead to derivatives with improved thermal stability, flexibility, and biodegradability, making them suitable for a wider range of applications, from advanced bioplastics to specialized biomedical devices. researchgate.net

Future research will likely focus on developing one-pot synthesis methods and utilizing green chemistry principles to create these novel derivatives in an environmentally friendly and cost-effective manner. mdpi.com The goal is to develop a new generation of citrate-based compounds with precisely controlled properties to meet the demands of advanced material applications.

Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling

Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for understanding and predicting the behavior of this compound and its derivatives at the molecular level. These computational methods allow researchers to investigate the interactions between citrate esters and polymer chains, providing insights into the mechanisms of plasticization and material performance. researchgate.net

MD simulations can be used to predict key properties such as glass transition temperature (Tg), miscibility, and the diffusion of plasticizers within a polymer matrix. tandfonline.com For example, simulations have been used to study the interactions between citrate esters and polymers like polyvinyl chloride (PVC), helping to elucidate how the structure of the citrate ester affects its plasticizing efficiency. researchgate.net By calculating cohesive energy densities and free energy of mixing, researchers can screen potential new derivatives for their compatibility with various polymers before undertaking laborious and expensive laboratory synthesis. tandfonline.com

Furthermore, reactive molecular dynamics simulations (ReaxFF) can model the biodegradation of citrate-based polymers by simulating chemical reactions like hydrolysis. osti.gov This allows for the prediction of degradation pathways and rates, which is crucial for designing biodegradable materials. The development of accurate force fields for citrate and its esters is a critical aspect of this research, as it ensures the reliability of the simulation results. rsc.org Future work in this area will likely involve the use of machine learning and artificial intelligence to accelerate the screening of new derivatives and to develop more accurate predictive models of their performance and environmental fate.

Integration of this compound in Multi-functional Materials and Systems

The unique properties of this compound make it an excellent candidate for integration into multi-functional materials and systems. Its biocompatibility and biodegradability are particularly advantageous in the development of advanced biomedical materials. Citrate-based polymers are being extensively researched for applications in tissue engineering, drug delivery, and bioimaging due to their ability to be synthesized into materials with controlled mechanical properties and degradation rates. nih.gov

In the realm of sustainable materials, this compound and its derivatives are being incorporated into biodegradable mulch films and food packaging. jungbunzlauer.comlaballey.com As a bio-based plasticizer, it enhances the flexibility and processability of biopolymers like polylactic acid (PLA) and polyhydroxyalkanoates (PHAs) without compromising their biodegradability. jungbunzlauer.com The integration of citrate esters can also improve the compatibility between natural fibers and biopolymer matrices in composite materials.